molecular formula C17H13ClO2 B181809 2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one CAS No. 89112-89-0

2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one

Cat. No.: B181809
CAS No.: 89112-89-0
M. Wt: 284.7 g/mol
InChI Key: PEZDIGKUVKAFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one is a chemical compound belonging to the benzopyran family. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of the 2-(2-chlorophenyl) and 6,8-dimethyl substituents further defines its unique chemical identity. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 6,8-dimethyl-4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the mixture is heated to reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-6,8-dimethylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6,8-dimethyl groups may enhance its stability and reactivity compared to other similar compounds.

Properties

CAS No.

89112-89-0

Molecular Formula

C17H13ClO2

Molecular Weight

284.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-6,8-dimethylchromen-4-one

InChI

InChI=1S/C17H13ClO2/c1-10-7-11(2)17-13(8-10)15(19)9-16(20-17)12-5-3-4-6-14(12)18/h3-9H,1-2H3

InChI Key

PEZDIGKUVKAFHV-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.